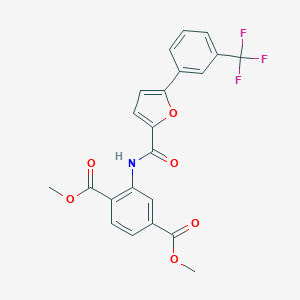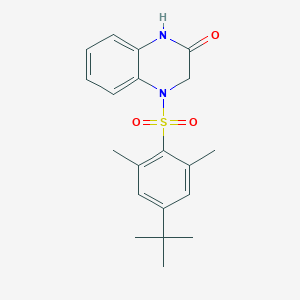
Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate is a complex organic compound that features a trifluoromethyl group, a furan ring, and a terephthalate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave irradiation to enhance reaction rates and efficiency . Additionally, the use of high-throughput screening methods can help identify the most effective catalysts and reagents for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine .
Aplicaciones Científicas De Investigación
Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. Additionally, the furan ring can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde: Shares the trifluoromethyl and furan moieties but lacks the terephthalate group.
Dimethyl terephthalate: Contains the terephthalate group but lacks the trifluoromethyl and furan moieties.
Uniqueness
Dimethyl 2-(5-(3-(trifluoromethyl)phenyl)furan-2-carboxamido)terephthalate is unique due to the combination of its trifluoromethyl, furan, and terephthalate groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
dimethyl 2-[[5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO6/c1-30-20(28)13-6-7-15(21(29)31-2)16(11-13)26-19(27)18-9-8-17(32-18)12-4-3-5-14(10-12)22(23,24)25/h3-11H,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFATALIMZCDPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(4-Chlorobenzoyl)phenyl]-3-phenylthiourea](/img/structure/B488416.png)
![N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B488422.png)
![2,3-diethoxy-6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488442.png)
![5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488468.png)
![6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488471.png)
![6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488472.png)
![6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488474.png)
![2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488475.png)
![5-(4-Tert-butylphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488477.png)
![5-(4-Chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488478.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488480.png)
![2'-(3,4-Dimethoxyphenyl)-1',10'b-dihydrospiro(cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B488481.png)
![7-Methoxy-5-(4-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488482.png)

